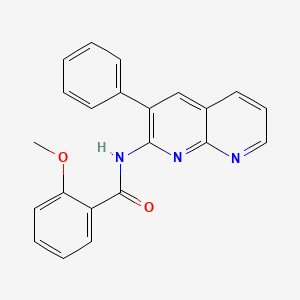

2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

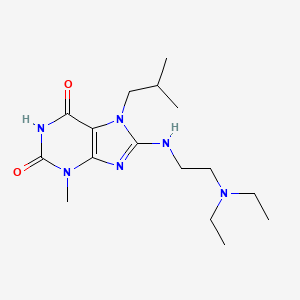

“2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide”, also known as PNDB, is a novel compound that belongs to the family of naphthyridine-2-carboxamides. It is a heterocyclic compound with a fused system of two pyridine rings .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of “2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” is complex, with a fused system of two pyridine rings. This structure is found in natural products (plants and marine organisms) or can be obtained synthetically .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide and its derivatives have been explored for various synthetic and characterization purposes in scientific research. Studies have focused on the synthesis of novel compounds and their structural analysis to understand their potential applications further. For instance, research on the synthesis and characterization of naphthalene and benzamide derivatives has led to the discovery of compounds with potential antibacterial and antifungal activities, indicating the versatility of these compounds in medicinal chemistry (Helal et al., 2013), (Fouda et al., 2021).

Anticancer Activity

Compounds structurally related to 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide have been investigated for their anticancer properties. Studies demonstrate the synthesis and evaluation of these compounds against various cancer cell lines, showing promising results in inhibiting cancer cell growth and proliferation. For example, naphthyridine derivatives have shown significant anticancer activity in human melanoma cell lines, indicating the potential of these compounds as chemotherapeutic agents (Kong et al., 2018).

Molecular Structural Analysis

The structural analysis of related compounds has been essential in understanding their chemical properties and potential applications. X-ray diffraction and DFT calculations have been utilized to investigate the molecular structure and electronic properties of benzamide derivatives, offering insights into their reactivity and stability. This approach aids in designing compounds with desired properties for various applications, including as antioxidants or in materials science (Demir et al., 2015).

Photophysical Properties and Fluorescent Materials

Research into the photophysical properties of compounds related to 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has led to the development of novel fluorescent materials. These materials have potential applications in sensors, imaging, and organic electronics due to their unique absorption and emission characteristics (Padalkar et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with a 1,8-naphthyridine core, such as gemifloxacin, have been used in the treatment of bacterial infections . This suggests that 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide may also target bacterial cells or proteins.

Mode of Action

It is known that 1,8-naphthyridines can interact with their targets through various mechanisms, potentially leading to changes in cellular function .

Biochemical Pathways

1,8-naphthyridines are known to exhibit diverse biological activities and can affect multiple biochemical pathways .

Result of Action

Compounds with a 1,8-naphthyridine core have been associated with various biological activities, including anti-inflammatory, anti-tumor, anti-proliferative, and antioxidant activities .

Propiedades

IUPAC Name |

2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-27-19-12-6-5-11-17(19)22(26)25-21-18(15-8-3-2-4-9-15)14-16-10-7-13-23-20(16)24-21/h2-14H,1H3,(H,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEOLBYACJOKGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2641597.png)

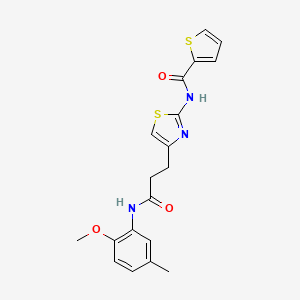

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641598.png)

![5-((3-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641599.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2641601.png)

![3-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641608.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide](/img/structure/B2641609.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2641612.png)

![2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2641614.png)

![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)